Obatoclax mesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

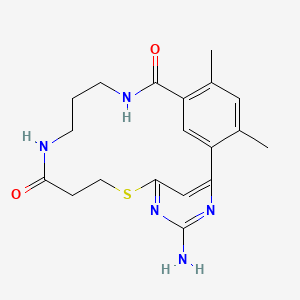

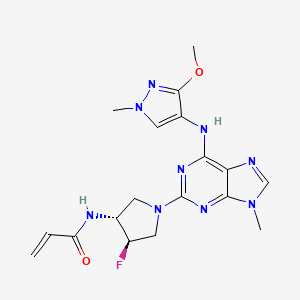

Obatoclax mesylate, also known as GX15-070, is a small molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are involved in the regulation of apoptosis, a form of programmed cell death. This compound has been developed as a potential therapeutic agent for various types of cancer, including hematological malignancies and solid tumors .

Wirkmechanismus

Target of Action

Obatoclax mesylate, also known as GX15-070, is an experimental drug primarily designed to target and inhibit the Bcl-2 family of proteins . The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, a process of programmed cell death. The family includes both pro-apoptotic and anti-apoptotic members. This compound specifically binds to the anti-apoptotic Bcl-2 proteins .

Mode of Action

The interaction of this compound with its targets results in the inhibition of the anti-apoptotic Bcl-2 proteins . This inhibition disrupts the ability of these proteins to interact with pro-apoptotic proteins . As a result, it induces apoptosis in cancer cells, thereby preventing tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the intrinsic pathway of apoptosis . This pathway is triggered by the release of apoptogenic factors in the mitochondria. The Bcl-2 family of proteins, the target of this compound, is a main regulator of this pathway . By inhibiting the anti-apoptotic Bcl-2 proteins, this compound allows the pro-apoptotic proteins to induce apoptosis, leading to cell death .

Pharmacokinetics

This has precluded the use of many classical drug-target interaction assays for its study . It is known that this compound can rapidly and completely partition into liposomal lipid but also rapidly exchange between liposome particles .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to the prevention of tumor growth . In addition, this compound has been found to induce autophagy-dependent cell death and target cyclin D1 for proteasomal degradation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s insolubility has been an issue in the development of the drug This could potentially affect its bioavailability and hence its efficacy

Biochemische Analyse

Biochemical Properties

Obatoclax mesylate is a pan-BCL-2 family proteins inhibitor . It plays a significant role in biochemical reactions by interacting with the Bcl-2 family of proteins . This interaction inhibits the anti-apoptotic proteins of the Bcl-2 family, thereby inducing apoptosis in cancer cells and preventing tumor growth .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It promotes differentiation of human acute myeloid leukemia (AML) HL-60 cells and triggers their apoptosis in a dose- and time-dependent manner . Moreover, obatoclax-induced apoptosis is associated with leukemic cell differentiation . Furthermore, decreased expression of Bcl-2 protein is observed in obatoclax-treated HL-60 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the Bcl-2 family of proteins . This inhibition induces apoptosis in cancer cells, thereby preventing tumor growth . It is found to be a direct and potent antagonist of liposome-bound Mcl-1 but not of liposome-bound Bcl-XL, and does not directly influence Bak .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits temporal changes in its effects. Phase I trials of this compound in leukemia and lymphoma have defined well-tolerated regimens and have identified transient neurotoxicity as the most common adverse effect of this drug .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Systemic treatment of mice bearing Tsc2 +/- Em-myc lymphomas (whose cells depend on Mcl-1 for survival) with obatoclax conferred a survival advantage compared to vehicle alone .

Metabolic Pathways

This compound is involved in the intrinsic or mitochondrial pathway of apoptosis . It binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, thereby inducing apoptosis in cancer cells .

Transport and Distribution

This compound rapidly and completely partitions into liposomal lipid but also rapidly exchanges between liposome particles . This suggests that this compound can be transported and distributed within cells and tissues.

Subcellular Localization

This compound is associated with the mitochondrial outer membrane . This subcellular localization is crucial for its activity as it targets the Bcl-2 family of proteins, which control the intrinsic or mitochondrial pathway of apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Obatoclax mesylate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Obatoclax mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a tool compound to study the Bcl-2 family of proteins and their role in apoptosis.

Biology: Investigated for its ability to induce apoptosis in various cancer cell lines, providing insights into the mechanisms of cell death.

Medicine: Evaluated in clinical trials for the treatment of hematological malignancies and solid tumors. .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Venetoclax: Another Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.

Navitoclax: Targets both Bcl-2 and Bcl-xL and is being investigated for various cancers.

ABT-737: A small molecule inhibitor of Bcl-2, Bcl-xL, and Bcl-w, used in preclinical studies.

Uniqueness of Obatoclax Mesylate

This compound is unique in its ability to inhibit multiple members of the Bcl-2 family, making it a pan-inhibitor. This broad-spectrum activity allows it to target various cancer types and overcome resistance mechanisms that may arise with more selective inhibitors .

Eigenschaften

CAS-Nummer |

803712-79-0 |

|---|---|

Molekularformel |

C21H23N3O4S |

Molekulargewicht |

413.5 g/mol |

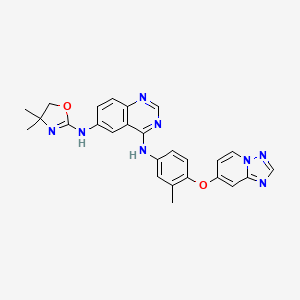

IUPAC-Name |

(2Z)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid |

InChI |

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+; |

InChI-Schlüssel |

ZVAGBRFUYHSUHA-DJDCCMOGSA-N |

SMILES |

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |

Isomerische SMILES |

CC1=CC(=C(N1)/C=C/2\C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O |

Kanonische SMILES |

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Obatoclax; Obatoclax mesylate; GX 015-070; GX015-070; GX-015-070; GX 015070; GX015070; GX-015070; GX 05-070; GX15070MS. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.